molecular formula C10H12ClNO3 B13607442 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol

Cat. No.: B13607442
M. Wt: 229.66 g/mol
InChI Key: XXZJGQAZOUFLCR-UHFFFAOYSA-N
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Description

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol is a chemical compound that features a benzodioxole ring substituted with a chlorine atom and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol typically involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to primary amines.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propanoic acid
  • 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
  • ®-3-Benzo[1,3]dioxol-5-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Uniqueness

3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the benzodioxole ring and the presence of an amino alcohol side chain.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propan-1-ol

InChI

InChI=1S/C10H12ClNO3/c11-7-3-6(8(12)1-2-13)4-9-10(7)15-5-14-9/h3-4,8,13H,1-2,5,12H2

InChI Key

XXZJGQAZOUFLCR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C(CCO)N)Cl

Origin of Product

United States

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